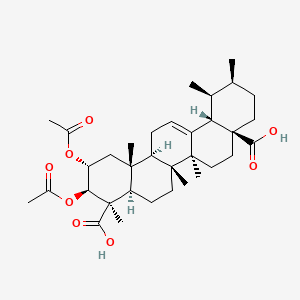
(2R,3R,4R,4aR,6aR,6bS,8aS,11S,12S,12aS,14aR,14bR)-2,3-diacetyloxy-4,6a,6b,11,12,14b-hexamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4,8a-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2R,3R,4R,4aR,6aR,6bS,8aS,11S,12S,12aS,14aR,14bR)-2,3-diacetyloxy-4,6a,6b,11,12,14b-hexamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4,8a-dicarboxylic acid is a complex organic molecule with a highly intricate structure. This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by multiple chiral centers and functional groups, including diacetyloxy and dicarboxylic acid moieties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler aromatic precursors. Key steps may include:
Cyclization Reactions: Formation of the polycyclic core through cyclization of linear precursors.
Functional Group Transformations: Introduction of diacetyloxy and dicarboxylic acid groups through esterification and oxidation reactions.
Chiral Resolution: Separation of enantiomers using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production of such complex molecules often relies on advanced techniques like:
Flow Chemistry: Continuous flow reactors to enhance reaction efficiency and scalability.
Biocatalysis: Use of enzymes to achieve specific chiral transformations with high selectivity.
Automated Synthesis: Robotic systems to perform repetitive synthetic steps with precision.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO₄.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like NaBH₄ or LiAlH₄.
Substitution: Nucleophilic substitution reactions at the acetyloxy groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO₄, CrO₃.
Reducing Agents: NaBH₄, LiAlH₄.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Amides, thioesters.
Applications De Recherche Scientifique
This compound has diverse applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its complex structure and functional groups.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of this compound involves interactions with molecular targets such as enzymes and receptors. Its diacetyloxy and dicarboxylic acid groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of target proteins. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R,4R,4aR,6aR,6bS,8aS,11S,12S,12aS,14aR,14bR)-2,3-diacetyloxy-4,6a,6b,11,12,14b-hexamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4,8a-dicarboxylic acid: .
Uniqueness
This compound stands out due to its unique combination of chiral centers and functional groups, which confer specific chemical reactivity and biological activity. Its complex structure makes it a valuable tool for studying stereochemistry and reaction mechanisms.
Propriétés
Numéro CAS |
79679-46-2 |
|---|---|
Formule moléculaire |
C34H50O8 |
Poids moléculaire |
586.8 g/mol |
Nom IUPAC |
(2R,3R,4R,4aR,6aR,6bS,8aS,11S,12S,12aS,14aR,14bR)-2,3-diacetyloxy-4,6a,6b,11,12,14b-hexamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4,8a-dicarboxylic acid |
InChI |
InChI=1S/C34H50O8/c1-18-11-14-34(29(39)40)16-15-31(6)22(26(34)19(18)2)9-10-24-30(5)17-23(41-20(3)35)27(42-21(4)36)33(8,28(37)38)25(30)12-13-32(24,31)7/h9,18-19,23-27H,10-17H2,1-8H3,(H,37,38)(H,39,40)/t18-,19-,23+,24+,25+,26-,27-,30+,31+,32+,33+,34-/m0/s1 |
Clé InChI |
FPOJHWIUZUDFHZ-ZBEAUVLGSA-N |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)OC(=O)C)OC(=O)C)C)C)C2C1C)C)C(=O)O |
SMILES isomérique |
C[C@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@]5(C)C(=O)O)OC(=O)C)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C(=O)O |
SMILES canonique |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)OC(=O)C)OC(=O)C)C)C)C2C1C)C)C(=O)O |
Synonymes |
2 alpha,3 beta,20 beta-urs-delta 12-ene-23 beta,28-dioic acid 2,3-diacetate 2,3,20-UDDA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















